molecular formula C23H17FO6S B11402249 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

Cat. No.: B11402249
M. Wt: 440.4 g/mol
InChI Key: SKJSKPNHRJFVAC-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxathiol ring, and a fluorophenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate typically involves multiple steps, including the formation of the benzoxathiol ring and the subsequent attachment of the ethoxyphenyl and fluorophenoxyacetate groups. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyphenol, and 4-fluorophenol. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate
  • 7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate
  • 7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate

Uniqueness

The uniqueness of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the fluorophenoxyacetate moiety may enhance its stability, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H17FO6S

Molecular Weight

440.4 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C23H17FO6S/c1-2-27-16-7-3-14(4-8-16)19-11-18(12-20-22(19)30-23(26)31-20)29-21(25)13-28-17-9-5-15(24)6-10-17/h3-12H,2,13H2,1H3

InChI Key

SKJSKPNHRJFVAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3

Origin of Product

United States

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